molecular formula C22H31N5S B10950179 1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)thiourea

1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)thiourea

Cat. No.: B10950179
M. Wt: 397.6 g/mol
InChI Key: HLKNZVDOOBQPTC-UHFFFAOYSA-N
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Description

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)THIOUREA is a complex organic compound with a unique structure that combines a pyrazole ring with a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)THIOUREA typically involves multiple steps, starting with the preparation of the pyrazole ring and the thiourea moiety separately, followed by their coupling under specific conditions. Common reagents used in these reactions include alkyl halides, amines, and thiourea. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)THIOUREA exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but often involve modulation of signaling pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thiourea-based molecules. Examples include:

  • **N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
  • **N’-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)THIOUREA

Uniqueness

What sets N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)THIOUREA apart is its combined structure, which allows it to exhibit properties and activities not seen in simpler analogs. This unique combination of functional groups enables it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.

Properties

Molecular Formula

C22H31N5S

Molecular Weight

397.6 g/mol

IUPAC Name

1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)thiourea

InChI

InChI=1S/C22H31N5S/c1-14-7-5-6-8-17(14)13-27-16(3)21(15(2)25-27)24-22(28)23-18-11-19-9-10-20(12-18)26(19)4/h5-8,18-20H,9-13H2,1-4H3,(H2,23,24,28)

InChI Key

HLKNZVDOOBQPTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=S)NC3CC4CCC(C3)N4C)C

Origin of Product

United States

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